Dicyclohexylamine N-Boc-3-(Boc-amino)-L-alanine
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Overview
Description
Boc-Dap(Boc)-OH.DCHA, also known as (S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid, is a compound used in organic synthesis, particularly in peptide synthesis. It is a derivative of diaminopropionic acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This protection is crucial for preventing unwanted reactions during synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dap(Boc)-OH.DCHA typically involves the protection of the amino groups in diaminopropionic acid. One common method is to react diaminopropionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production of Boc-Dap(Boc)-OH.DCHA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-Dap(Boc)-OH.DCHA undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for Boc-Dap(Boc)-OH.DCHA are less common, the compound can participate in such reactions depending on the functional groups present in the reaction environment.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and trimethylsilyl iodide are commonly used for deprotecting the Boc groups.
Substitution: DMAP and acetonitrile are used for the protection of amino groups during synthesis.
Major Products Formed
The major products formed from the reactions involving Boc-Dap(Boc)-OH.DCHA are typically the deprotected amino acids or peptides, which can then be further modified or used in various applications.
Scientific Research Applications
Boc-Dap(Boc)-OH.DCHA has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Boc groups protect the amino groups during the assembly of peptide chains.
Drug Development: The compound is used in the development of peptide-based drugs, where it helps in the synthesis of specific peptide sequences that can act as drug candidates.
Biological Studies: Boc-Dap(Boc)-OH.DCHA is used in studies involving protein-protein interactions and enzyme inhibition, where the protected amino groups play a crucial role.
Mechanism of Action
The mechanism of action of Boc-Dap(Boc)-OH.DCHA primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups prevent unwanted reactions of the amino groups, allowing for the selective formation of peptide bonds. Upon deprotection, the free amino groups can participate in further reactions, enabling the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Dap(Boc)-OH: Another protected form of diaminopropionic acid, where the amino groups are protected by fluorenylmethyloxycarbonyl (Fmoc) and Boc groups.
Boc-Dab(Boc)-OH: A similar compound where the amino groups are protected by Boc groups, but it is derived from diaminobutyric acid.
Uniqueness
Boc-Dap(Boc)-OH.DCHA is unique due to its dual Boc protection, which provides greater stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protection and deprotection steps are required .
Properties
IUPAC Name |
2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWKLGZKZRIVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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